molecular formula C6H8N2OS B1295897 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 20651-30-3

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1295897
CAS RN: 20651-30-3
M. Wt: 156.21 g/mol
InChI Key: TVPRITKRWWSQFW-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative with the molecular formula C6H8N2OS . It is a compound that has been used in various research contexts .


Synthesis Analysis

The synthesis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one has been reported in several studies. For instance, one method involves the reaction of 2-methylthio-5-methyl-4-pyrimidone with one equivalent of 2-(5-dimethylaminomethyl-2-furylmethylthio)ethylamine by boiling under reflux in pyridine for 48 hours . Another method involves the reaction of the compound with trichlorophosphate at 120°C for 2 hours .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one consists of a pyrimidine ring with a methyl group and a methylthio group attached to it . The molecular weight of the compound is 156.21 g/mol .


Physical And Chemical Properties Analysis

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one has several notable physical and chemical properties. It has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a log Po/w (iLOGP) of 1.62, indicating its lipophilicity . It is also very soluble, with a solubility of 4.32 mg/ml .

Scientific Research Applications

Anti-Fibrosis Activity

Pyrimidine derivatives, including “5-Methyl-2-(methylthio)pyrimidin-4(3H)-one”, have been studied for their potential anti-fibrosis activity . These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that they could be developed into novel anti-fibrotic drugs .

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives, which can include “5-Methyl-2-(methylthio)pyrimidin-4(3H)-one”, have been evaluated for their anticancer activity . Some of these compounds have shown non-selective broad-spectrum activity against all cancer cell lines . This suggests that they could be potential candidates for the development of new anticancer drugs .

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also been reported to display antimicrobial activity . Some of these compounds have shown pronounced antibacterial activities comparable to ampicillin against P. aeruginosa . This indicates that they could be potential candidates for the development of new antimicrobial drugs .

Antiviral Activity

Pyrimidine derivatives are known to exhibit antiviral activities . While specific studies on “5-Methyl-2-(methylthio)pyrimidin-4(3H)-one” are not available, it’s possible that this compound could also have antiviral properties given its structural similarity to other pyrimidine derivatives .

Phosphodiesterase Inhibition

Some thienopyrimidine derivatives have been reported to display good activity as phosphodiesterase inhibitors . This suggests that “5-Methyl-2-(methylthio)pyrimidin-4(3H)-one” could potentially be used in the treatment of diseases related to phosphodiesterase dysfunction .

Dihydrofolate Reductase (DHFR) Inhibition

Thienopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (DHFR) . DHFR is a critical enzyme in the folate pathway, and its inhibition can lead to the treatment of various diseases, including cancer .

Safety and Hazards

The safety data for 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one indicates that it may cause skin irritation (H317) and eye irritation (H319) . The recommended precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPRITKRWWSQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286663
Record name 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

CAS RN

20651-30-3
Record name 20651-30-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 85% KOH (3.3 g, 50.7 mmol) and 5-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one (7.2 g, 50.7 mmol) in absolute EtOH (100 ml) was stirred for 1 hour and then MeI (7.2 g, 50.7 mmol) was added dropwise. After refluxing the mixture for 2 hours, the solvent was removed under vacuum. The residue was triturated with water and the solid was filtered and dried in an oven to give 6.86 g of the title compound as a white powder (87% yield).
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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